1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C7HBr2F5O |
|---|---|
Molecular Weight |
355.88 g/mol |
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(9)5(11)6(4(2)10)15-7(12,13)14/h1H |
InChI Key |
SYTUHBWKAHSNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)F)Br |
Origin of Product |
United States |
Biological Activity
1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS No. 1803715-84-5) is an aromatic halogenated compound notable for its complex structure, which includes two bromine atoms, two fluorine atoms, and a trifluoromethoxy group. This unique configuration enhances its biological activity and potential applications in medicinal chemistry and material science.
Biological Activity
The biological activity of 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene is primarily attributed to its interactions with various biological targets. The presence of halogens and the trifluoromethoxy group significantly influences its reactivity and binding affinity towards enzymes and receptors.
- Enzyme Interaction : The electron-withdrawing nature of the fluorine atoms enhances the compound's ability to interact with active sites on enzymes, potentially modulating their activity.
- Receptor Binding : Structural studies suggest that this compound may exhibit high binding affinity to certain receptors involved in cellular signaling pathways, which can lead to altered physiological responses.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
- Anticancer Potential : Research has shown that halogenated compounds similar to this one can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of 1,5-Dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.
-
Case Study on Anticancer Activity :
- In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective doses for therapeutic applications. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1,3-Dibromo-5-fluorobenzene | Moderate antimicrobial activity | Lacks trifluoromethoxy group |
| 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | Anticancer properties | Contains trifluoromethyl instead of trifluoromethoxy |
| 1,3-Dibromo-5-(trifluoromethoxy)benzene | High binding affinity | Different positioning of substituents |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to the following analogues (Table 1):
Preparation Methods
Bromination of Difluorobenzene Derivatives
Bromination of 2,4-difluorobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields 1,5-dibromo-2,4-difluorobenzene. This intermediate is critical, as demonstrated by its synthesis via direct bromination at 31°C, achieving a density of 2.1 g/cm³ and a boiling point of 201.4°C. However, introducing the trifluoromethoxy group at position 3 requires additional functionalization steps.
Introducing the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is notoriously challenging to incorporate due to its poor nucleophilicity and stability under harsh conditions. Two primary strategies emerge:
Nucleophilic Aromatic Substitution (NAS)
Activation of the aromatic ring via electron-withdrawing groups (e.g., bromine, fluorine) enables NAS. For instance, substituting a nitro group at position 3 with -OCF₃ can be achieved using trifluoromethyl triflate (CF₃OTf) under basic conditions. This method is analogous to the synthesis of 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene, where bromine and fluorine substituents direct the trifluoromethoxy group to the desired position.
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling reactions offer an alternative route. Using a pre-functionalized aryl halide (e.g., 1,5-dibromo-2,4-difluorobenzene) and a trifluoromethoxy-containing reagent, such as CuOCF₃, in the presence of a ligand like XantPhos, enables selective coupling at position 3. This approach mirrors the synthesis of 4-bromo-2,5-difluorobenzaldehyde, where n-butyllithium and DMF were employed to introduce an aldehyde group.
Stepwise Functionalization and Optimization
A plausible synthetic route involves the following sequence:
Synthesis of 1,5-Dibromo-2,4-difluorobenzene :
Introduction of the Trifluoromethoxy Group :
Purification :
Comparative Analysis of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 40°C | 70–80 | Regioselectivity |
| Trifluoromethoxylation | CF₃OF, CsF, -30°C | 45–55 | Side reactions, low nucleophilicity |
| Purification | Hexane/EtOAc (10:1) | >90 | High molecular weight impurities |
Mechanistic Insights and Side Reactions
- Bromination : Electrophilic aromatic substitution proceeds via σ-complex formation, with fluorine atoms directing bromine to meta positions.
- Trifluoromethoxylation : The reaction likely follows a two-step mechanism: (1) generation of a trifluoromethoxide ion (CF₃O⁻) and (2) nucleophilic attack on the activated aryl ring. Competing side reactions include defluorination and over-halogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
